1-(2,2-Difluoroethyl)-1H-indol-6-amine
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Overview
Description
1-(2,2-Difluoroethyl)-1H-indol-6-amine is a compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The presence of the difluoroethyl group imparts unique properties to the molecule, making it a valuable candidate for various applications. The compound’s structure consists of an indole core substituted with a difluoroethyl group at the nitrogen atom and an amine group at the 6-position.
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)-1H-indol-6-amine can be achieved through several routes. One common method involves the electrophilic 2,2-difluoroethylation of indole derivatives using hypervalent iodine reagents. This method allows for the efficient transfer of the difluoroethyl group to the indole nucleus . Another approach involves the use of difluoroacetic anhydride in the presence of a base, such as triethylamine, to introduce the difluoroethyl group . Industrial production methods often rely on these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions: Typical reagents include hypervalent iodine reagents, difluoroacetic anhydride, and bases like triethylamine.
Scientific Research Applications
1-(2,2-Difluoroethyl)-1H-indol-6-amine has a wide range of applications in scientific research:
Biology: Its unique properties make it a valuable tool for studying biological systems, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indol-6-amine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoroethyl group enhances the compound’s lipophilicity and binding affinity to target proteins. This interaction can modulate the activity of enzymes or receptors, leading to desired biological effects . The compound’s ability to form stable bioisosteres with various pharmacophores further contributes to its efficacy in medicinal applications .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-1H-indol-6-amine can be compared with other fluorinated indole derivatives, such as:
2-(2,2-Difluoroethyl)-1H-indole: Similar in structure but with the difluoroethyl group at the 2-position, this compound exhibits different reactivity and biological activity.
1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine: The trifluoroethyl group imparts different physicochemical properties, such as increased acidity and metabolic stability.
1-(2,2-Difluoroethyl)-1H-indol-3-amine: With the amine group at the 3-position, this compound shows variations in binding affinity and selectivity for biological targets.
Properties
Molecular Formula |
C10H10F2N2 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)indol-6-amine |
InChI |
InChI=1S/C10H10F2N2/c11-10(12)6-14-4-3-7-1-2-8(13)5-9(7)14/h1-5,10H,6,13H2 |
InChI Key |
ZSJOIZJYIDESEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(F)F)N |
Origin of Product |
United States |
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